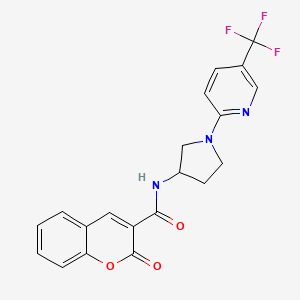

2-Oxo-N-(1-(5-(Trifluormethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromen-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16F3N3O3 and its molecular weight is 403.361. The purity is usually 95%.

BenchChem offers high-quality 2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die Verbindung wurde auf ihre anti-fibrotischen Eigenschaften untersucht. In einer Studie von Gu et al. wurden eine Reihe neuer 2-(Pyridin-2-yl)pyrimidin-Derivate synthetisiert und gegen immortalisierte Ratten-Leberstern-Zellen (HSC-T6) bewertet. Vierzehn Verbindungen zeigten bessere anti-fibrotische Aktivitäten als Pirfenidon und Bipy55′DC. Bemerkenswert ist, dass die Verbindungen Ethyl 6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl 6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) die vielversprechendsten Aktivitäten mit IC50-Werten von 45,69 μM bzw. 45,81 μM zeigten.

- Der Pyrimidin-Rest, der in dieser Verbindung vorhanden ist, gilt als bevorzugte Struktur in der pharmazeutischen Chemie . Verbindungen, die Pyrimidin-Kerne enthalten, haben vielfältige biologische und pharmazeutische Aktivitäten.

- Pyrimidin-Derivate sind bekannt für ihre antimikrobiellen, antiviralen, antitumoralen und antifibrotischen Eigenschaften .

Anti-fibrotische Aktivität

Bevorzugte Struktur in der pharmazeutischen Chemie

Organofluorverbindung

Wirkmechanismus

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Mode of Action

It’s worth noting that similar compounds have shown to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Similar compounds have been known to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Biologische Aktivität

The compound 2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure integrating chromene and pyridine moieties, which are known for their diverse biological activities. Its molecular formula is C18H16F3N3O3 with a molecular weight of approximately 384.33 g/mol.

Research indicates that compounds similar to 2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide often interact with various biological targets, including:

- Enzyme Inhibition : Many derivatives have shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

- Apoptosis Induction : Similar compounds have been noted to induce apoptosis in cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds, which may provide insights into the potential effects of the target compound:

| Compound Name | Activity Type | IC50 (µM) | Target/Cell Line |

|---|---|---|---|

| Compound A | Antitumor | 1.61 | Jurkat T cells |

| Compound B | Anti-inflammatory | 2.50 | RAW 264.7 macrophages |

| Compound C | Antioxidant | 5.00 | HepG2 liver cancer cells |

| Compound D | Enzyme inhibitor | 0.50 | Cyclooxygenase (COX) |

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of structurally related compounds, it was found that derivatives containing the trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, with observed IC50 values ranging from 1 to 5 µM depending on the specific analog tested.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar chromene derivatives. It was reported that these compounds could effectively inhibit key enzymes involved in metabolic pathways associated with cancer growth, demonstrating IC50 values as low as 0.5 µM against specific targets like COX enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the pyridine and chromene moieties significantly influence biological activity. Key findings include:

- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.

- Pyrrolidine Ring : Contributes to receptor binding affinity.

- Carboxamide Group : Plays a crucial role in enzyme interaction and stability.

Eigenschaften

IUPAC Name |

2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3/c21-20(22,23)13-5-6-17(24-10-13)26-8-7-14(11-26)25-18(27)15-9-12-3-1-2-4-16(12)29-19(15)28/h1-6,9-10,14H,7-8,11H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKPHNUDFSOKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.